Subamolide C

Description

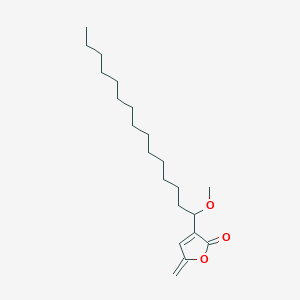

Subamolide C is a butanolide-class phytochemical isolated from Cinnamomum subavenium, a plant traditionally used in East Asian medicine for treating inflammatory and neoplastic conditions . However, detailed mechanistic studies and cytotoxicity profiles remain underexplored compared to its structural analogs.

Properties

Molecular Formula |

C21H36O3 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

3-(1-methoxypentadecyl)-5-methylidenefuran-2-one |

InChI |

InChI=1S/C21H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23-3)19-17-18(2)24-21(19)22/h17,20H,2,4-16H2,1,3H3 |

InChI Key |

MRQIXVNNGPNWED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C1=CC(=C)OC1=O)OC |

Synonyms |

subamolide C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

Subamolide C belongs to a family of butanolides isolated from Cinnamomum species. Key structural analogs include:

Key Observations :

- This compound shares the γ-lactone backbone common to all Subamolides but lacks detailed structural characterization.

- Subamolides A and B exhibit distinct substitutions (e.g., methoxy, methyl groups) linked to their bioactivity .

Anticancer Activity

Key Observations :

- Subamolide A shows selective cytotoxicity in urothelial cancers via mitochondrial apoptosis, synergizing with cisplatin/gemcitabine .

- Subamolide B activates multiple death pathways (FasL, mitochondrial, ER stress) but requires caspase-independent mechanisms for full efficacy .

- This compound ’s antioxidant properties suggest a chemopreventive role, contrasting with the pro-apoptotic effects of other Subamolides .

- Subamolide E and Tenuifolide B exhibit cell cycle arrest (Sub-G₁ phase) and ROS-mediated DNA damage, respectively .

Mechanistic Divergence

- Mitochondrial vs. ER Stress Pathways :

- Caspase Dependence :

Selectivity and Toxicity Profiles

Key Observations :

- Subamolides A and B demonstrate cancer cell selectivity but require optimization for therapeutic windows.

Q & A

Basic Research Questions

Q. What are the established protocols for isolating Subamolide C from natural sources, and how can researchers optimize yield and purity?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Yield optimization may require adjusting solvent polarity gradients or using preparative TLC for purification. Purity validation involves spectroscopic methods (NMR, MS) and comparison with published spectral databases. Challenges include minimizing degradation during extraction, which can be mitigated by low-temperature processing and inert atmospheres .

Q. How is the structural characterization of this compound performed using spectroscopic techniques, and what are the common challenges in interpreting spectral data?

- Methodological Answer : Structural elucidation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Key challenges include overlapping signals in NMR spectra (e.g., in aromatic or complex aliphatic regions) and distinguishing stereoisomers. Researchers should cross-reference data with computational models (e.g., DFT calculations) and use 2D NMR techniques (COSY, HSQC, HMBC) to resolve ambiguities. Validation against synthetic analogs or published data for related compounds (e.g., Subamolide A) is critical .

Q. What in vitro bioassay models are commonly used to evaluate the biological activity of this compound, and how should experimental controls be designed?

- Methodological Answer : Common assays include cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), and anti-inflammatory (ELISA for cytokines) models. Controls should include vehicle-only groups, positive controls (e.g., doxorubicin for cytotoxicity), and normalization to baseline cellular activity. Researchers must standardize cell culture conditions (e.g., passage number, serum concentration) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design dose-response experiments to determine the IC of this compound while accounting for compound solubility and stability in cell culture media?

- Methodological Answer : Pre-test solubility using DMSO or cyclodextrin-based carriers, and validate stability via HPLC at 24-hour intervals. Use a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate wells. Include time-course analyses to differentiate acute vs. chronic effects. Data should be fitted using nonlinear regression models (e.g., GraphPad Prism) and validated with orthogonal assays (e.g., caspase-3 activation for apoptosis) .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Investigate variables such as cell line specificity (e.g., cancer vs. non-cancer cells), culture conditions (hypoxia vs. normoxia), and batch-to-batch variability in compound purity. Perform systematic reviews with meta-analysis to identify confounding factors, and replicate experiments using standardized protocols from repositories like ATCC or PubChem .

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess the viability of proposed studies on this compound's mechanisms of action?

- Methodological Answer :

- Feasible : Ensure access to validated this compound samples and relevant assays (e.g., RNA-seq for pathway analysis).

- Novel : Compare proposed mechanisms (e.g., kinase inhibition) against existing literature to identify gaps.

- Ethical : Adhere to institutional guidelines for animal or human cell line use.

- Relevant : Align with broader goals, such as targeting understudied cancers or antibiotic-resistant pathogens.

Pilot studies and power analyses are essential to refine hypotheses .

Q. What computational approaches are effective for predicting this compound's molecular targets, and how can these be validated experimentally?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (e.g., PDB). Validate predictions via surface plasmon resonance (SPR) for binding affinity or CRISPR-Cas9 knockout models to assess phenotypic rescue. Cross-reference with transcriptomic data (e.g., LINCS L1000) to identify downstream pathways .

Data Analysis and Reporting

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Evaluate pharmacokinetic factors (bioavailability, metabolism) using LC-MS/MS plasma profiling. Perform ex vivo histopathology to assess target engagement. Use pharmacodynamic modeling (e.g., PK/PD simulators) to correlate dosing regimens with efficacy .

Q. What guidelines should be followed when reporting conflicting spectral or crystallographic data for this compound in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.